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  • Product: 10-Phenoxydecyl bromide
  • CAS: 2033-87-6

Core Science & Biosynthesis

Foundational

Mechanism of Action for 10-Phenoxydecyl Bromide Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that fundamentally alter the pharmacokinetic and pharmacodynamic landscapes of drug candidates. 10-Phenoxydecyl bromide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that fundamentally alter the pharmacokinetic and pharmacodynamic landscapes of drug candidates. 10-Phenoxydecyl bromide (CAS 2033-87-6) is one such critical intermediate. The 10-carbon aliphatic chain, terminating in an electron-rich phenoxy ring, acts as a highly specific lipophilic spacer. When the bromide leaving group is substituted with active pharmacophores—such as phthalimides, ethers, or benzoquinones—the resulting derivatives exhibit potent biological activities.

This whitepaper dissects the mechanism of action of 10-phenoxydecyl derivatives across three distinct pharmacological axes: metabolic enzyme inhibition, oncogenic protein modulation, and mitochondrial electron transport.

The Chemical Logic of the 10-Phenoxydecyl Pharmacophore

Molecular design relies heavily on the physical chemistry of the microenvironment. The 10-carbon chain of the phenoxydecyl moiety is not arbitrary; it precisely mimics the spatial dimensions of biological lipid tails, such as the farnesyl group (15 carbons, branched) or the decyl tail of Coenzyme Q analogs. The terminal phenoxy group provides a bulky, aromatic ring capable of π−π stacking and hydrophobic interactions deep within enzyme binding pockets. This dual-action structural motif allows these derivatives to anchor themselves into lipid membranes or hydrophobic allosteric sites with high affinity.

Pharmacological Axis I: α -Glucosidase Inhibition (Metabolic Disorders)

Mechanism of Action

N-(10-phenoxydecyl)phthalimide derivatives, synthesized via the substitution of 10-phenoxydecyl bromide, are potent inhibitors of α -glucosidase[1]. The phthalimide head acts as a hydrogen-bond acceptor/donor matrix that mimics the carbohydrate substrate. Simultaneously, the 10-phenoxydecyl tail acts as a lipophilic anchor, penetrating the hydrophobic allosteric pocket of the enzyme. This deep insertion induces a conformational shift that prevents the hydrolysis of complex carbohydrates into absorbable glucose monomers, offering a therapeutic pathway for Type 2 Diabetes Mellitus.

AlphaGluc Sub Complex Carbohydrates Enz α-Glucosidase (Active Site) Sub->Enz Hydrolysis Glu Glucose Monomers Enz->Glu Catalysis Inh 10-Phenoxydecyl Phthalimide Inh->Enz Hydrophobic Blockade

Diagram 1: Mechanism of α-Glucosidase inhibition by 10-phenoxydecyl phthalimide derivatives.

Experimental Protocol: In Vitro α -Glucosidase Inhibition Assay

To evaluate the efficacy of these derivatives, we utilize a highly controlled colorimetric assay using Saccharomyces cerevisiae α -glucosidase.

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Causality: Maintaining this exact pH is critical to preserve the physiological conformation of the enzyme and the ionization state of the phthalimide headgroup.

  • Enzyme/Inhibitor Pre-incubation: Incubate 0.1 U/mL α -glucosidase with varying concentrations of the 10-phenoxydecyl derivative (0.1 - 100 μ M) for 15 minutes at 37°C. Causality: Pre-incubation is mandatory for highly lipophilic inhibitors to achieve binding equilibrium in the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add 1 mM p-nitrophenyl- α -D-glucopyranoside (pNPG) substrate.

  • Termination & Detection: Stop the reaction after 20 minutes by adding 0.2 M Na2​CO3​ . Causality: The alkaline shift rapidly denatures the enzyme and maximizes the molar absorptivity of the released p-nitrophenolate ion, allowing precise detection at 405 nm.

  • Self-Validation System:

    • Positive Control: [2].

    • Artifact Check: A common artifact in screening lipophilic compounds is false-positive inhibition via promiscuous aggregation. To validate specific binding, run a parallel assay supplemented with 0.01% Triton X-100. If the IC50 remains stable, specific binding is confirmed.

Quantitative Data Summary
CompoundTargetIC50 ( μ M)Primary Binding Mechanism
2-(10-phenoxydecyl)-1H-isoindole-1,3(2H)-dione α -Glucosidase0.296Allosteric / Hydrophobic Pocket
Acarbose (Clinical Control) α -Glucosidase49.133Competitive (Active Site)

Pharmacological Axis II: Farnesyl-Protein Transferase (FPTase) Inhibition (Oncology)

Mechanism of Action

The Ras oncogene requires localization to the inner plasma membrane to exert its proliferative signaling. This localization is strictly dependent on post-translational modification by Farnesyl-Protein Transferase (FPTase), which attaches a farnesyl pyrophosphate (FPP) lipid tail to the Ras CAAX motif. Ether derivatives synthesized from[3] act as potent competitive inhibitors of FPP. The 10-phenoxydecyl chain perfectly mimics the isoprenoid structure of FPP, competitively blocking the active site of FPTase and generating soluble, inactive Ras.

RasPathway FPP Farnesyl Pyrophosphate FPTase Farnesyl-Protein Transferase FPP->FPTase ProRas Pro-Ras Protein ProRas->FPTase FarRas Farnesylated Ras (Active) FPTase->FarRas Covalent Modification Inh 10-Phenoxydecyl Ether Inh->FPTase Competitive Inhibition

Diagram 2: Competitive inhibition of Ras farnesylation by 10-phenoxydecyl ether derivatives.

Experimental Protocol: FPTase Scintillation Proximity Assay (SPA)

Traditional gel-shift assays for FPTase are low-throughput and prone to manual error. The SPA format allows real-time, homogeneous detection of the transfer of a radiolabeled farnesyl group.

  • Reaction Mix: Combine recombinant human FPTase, biotinylated Ras-CAAX peptide, and [3H] -Farnesyl Pyrophosphate in an assay buffer containing MgCl2​ , ZnCl2​ , and 0.01% CHAPS. Causality: Zn2+ is an absolute catalytic requirement for FPTase. The addition of CHAPS (a zwitterionic detergent) prevents the highly lipophilic 10-phenoxydecyl derivatives from non-specifically binding to the polystyrene plate walls without denaturing the enzyme.

  • Inhibitor Addition: Introduce the 10-phenoxydecyl ether derivative dissolved in DMSO (ensure final DMSO concentration is < 1% to prevent solvent-induced enzyme denaturation).

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Add Streptavidin-coated SPA beads. The biotinylated peptide binds the bead. If successfully farnesylated, the [3H] isotope is brought into microscopic proximity to the bead's scintillant, emitting a quantifiable light signal.

  • Self-Validation System: Include a "No ZnCl2​ " well as a negative control to prove the signal is strictly enzymatically driven, and use Tipifarnib as a positive control for competitive inhibition.

Pharmacological Axis III: Mitochondrial Respiratory Chain Modulation

Mechanism of Action

Oxidative stress disorders and mitochondrial encephalomyopathies are driven by defective electron transport chains. 1,4-benzoquinone derivatives featuring a 10-phenoxydecyl tail (e.g.,[4]) function as synthetic Coenzyme Q10 analogs. The lipophilic 10-phenoxydecyl chain anchors the redox-active benzoquinone head within the inner mitochondrial membrane, facilitating efficient electron transfer between Complex I/II and Complex III, thereby bypassing defective endogenous pathways.

MitoWorkflow Step1 Step 1: Cell Plating Seed fibroblasts in XF Microplate Step2 Step 2: Compound Loading 24h incubation with 10-phenoxydecyl analog Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: OCR Analysis Measure basal & maximal respiration Step3->Step4

Diagram 3: High-Resolution Respirometry workflow for evaluating mitochondrial modulation.

Experimental Protocol: High-Resolution Respirometry (Seahorse XF)

To validate the restoration of mitochondrial function, we measure the Oxygen Consumption Rate (OCR) in live cells.

  • Cell Preparation: Seed patient-derived fibroblasts (exhibiting mitochondrial dysfunction) into XF microplates.

  • Compound Loading: Treat cells with the 10-phenoxydecyl benzoquinone derivative (1-10 μ M) for 24 hours. Causality: When utilizing automated injection ports for lipophilic quinones, the 10-phenoxydecyl tail strongly adheres to the plastic cartridge. To ensure complete delivery to the cell monolayer, the compound must be formulated in an assay medium containing 0.1% BSA as a lipid carrier.

  • Mito Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). Causality: This specific sequence mathematically isolates basal respiration, maximal respiratory capacity, and non-mitochondrial oxygen consumption.

  • Self-Validation System: The final Rotenone/Antimycin A injection must drop the OCR to near zero. If the OCR remains high, the 10-phenoxydecyl compound is undergoing non-mitochondrial auto-oxidation, representing a false positive for cellular respiration.

Conclusion

10-Phenoxydecyl bromide is far more than a simple alkylating agent; it is a master key in rational drug design. By providing a precisely tuned, 10-carbon lipophilic spacer capped with an aromatic ring, it enables the synthesis of molecules that can seamlessly integrate into lipid bilayers and hydrophobic enzyme pockets. Whether acting as an α -glucosidase inhibitor, an FPP mimetic in oncology, or a CoQ10 analog for mitochondrial rescue, the phenoxydecyl pharmacophore remains a cornerstone of advanced medicinal chemistry.

References

  • BRENDA Enzyme Database: Information on EC 3.2.1.20 - alpha-glucosidase (Details the inhibition of α -glucosidase by 2-(10-phenoxydecyl)-1H-isoindole-1,3(2H)-dione). Source: BRENDA Enzyme Information System URL:[Link]

  • Novel cholesterol lowering compounds (Details the synthesis of 10-(3,4-dimethoxy)phenoxydecyl bromide derivatives as farnesyl-protein transferase inhibitors).
  • Fluoroalkyl, fluoroalkoxy, phenoxy, heteroaryloxy, alkoxy, and amine 1,4-benzoquinone derivatives for treatment of oxidative stress disorders (Details 10-phenoxydecyl benzoquinone derivatives acting as mitochondrial electron carriers).
  • In vitro dual-target activities and in vivo antidiabetic effect of 3-hydroxy-N-(p-hydroxy-phenethyl) phthalimide... (Details the comparative IC50 values of Acarbose and phthalimide derivatives). Source: ResearchGate / Springer URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to a Selective Sphingomyelin Synthase 2 (SMS2) Inhibitor in Lipid Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the investigation of a selective Sphingomyelin Synthase 2 (SMS2) inhibitor, a class of molecules with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigation of a selective Sphingomyelin Synthase 2 (SMS2) inhibitor, a class of molecules with significant potential in lipid research and therapeutic development. While direct public data on "10-phenoxydecyl bromide" is limited, this document synthesizes established principles and methodologies from research on well-characterized SMS inhibitors to serve as a robust framework for investigating novel compounds with similar mechanisms.

Introduction: The Critical Role of Sphingomyelin and Sphingomyelin Synthase 2

Sphingomyelin is a crucial sphingolipid in animal cell membranes, playing a vital role in the structural integrity of the membrane, cell signaling, and apoptosis.[1] It is a major component of lipid rafts, which are specialized membrane microdomains essential for signal transduction and cellular trafficking.[1] The synthesis of sphingomyelin from ceramide is catalyzed by sphingomyelin synthase (SMS).[1]

There are two primary isoforms of SMS: SMS1 and SMS2.[2] While both catalyze the same reaction, their subcellular localizations differ, suggesting distinct physiological roles. SMS1 is primarily found in the trans-Golgi apparatus, whereas SMS2 is located on the plasma membrane.[2] This localization positions SMS2 as a key regulator of transmembrane signaling.[2] Dysregulation of sphingolipid metabolism, and specifically SMS2 activity, has been implicated in a range of pathologies including cancer, neurodegenerative disorders, cardiovascular diseases, and metabolic disorders.[1][2] Consequently, selective inhibitors of SMS2 are valuable tools for both basic research and as potential therapeutic agents.[2][3]

Mechanism of Action: The Ripple Effect of SMS2 Inhibition

Selective inhibition of SMS2 disrupts the delicate balance of sphingolipid metabolism, leading to a cascade of downstream cellular events. The primary mechanism involves the prevention of the conversion of ceramide to sphingomyelin at the plasma membrane.[1][4]

This inhibition leads to two key outcomes:

  • Ceramide Accumulation: The blockage of sphingomyelin synthesis results in an accumulation of its precursor, ceramide.[4][5] Ceramide is a potent bioactive lipid that can activate various signaling pathways leading to cell growth arrest and apoptosis.[1][4] This pro-apoptotic effect is of particular interest in cancer research, as many cancer cells exhibit dysregulated sphingolipid metabolism that favors uncontrolled growth.[1][4]

  • Disruption of Lipid Rafts: By reducing the synthesis of sphingomyelin, a key component of lipid rafts, SMS2 inhibitors can alter the structure and function of these microdomains.[1][5] This can interfere with cell signaling and membrane dynamics, impacting a wide array of cellular processes.[1]

The following diagram illustrates the central role of SMS2 in sphingolipid metabolism and the consequences of its inhibition.

cluster_0 Plasma Membrane cluster_1 Cellular Consequences of SMS2 Inhibition PC Phosphatidylcholine SMS2 Sphingomyelin Synthase 2 (SMS2) PC->SMS2 Substrate Ceramide Ceramide Ceramide->SMS2 Substrate SM Sphingomyelin SMS2->SM Product DAG Diacylglycerol (DAG) SMS2->DAG Product SMS2_Inhibitor Selective SMS2 Inhibitor SMS2_Inhibitor->SMS2 Inhibits Ceramide_Accumulation Ceramide Accumulation SMS2_Inhibitor->Ceramide_Accumulation Leads to Lipid_Raft_Disruption Lipid Raft Disruption SMS2_Inhibitor->Lipid_Raft_Disruption Causes Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis Induces Altered_Signaling Altered Cell Signaling Lipid_Raft_Disruption->Altered_Signaling Results in

Caption: Mechanism of a selective SMS2 inhibitor.

Therapeutic Rationale and Potential Applications

The unique role of SMS2 in various disease pathologies makes its selective inhibition a promising therapeutic strategy.

Disease AreaRationale for SMS2 InhibitionSupporting Evidence
Oncology Dysregulated sphingolipid metabolism is common in cancer cells. Inducing ceramide accumulation through SMS2 inhibition can selectively trigger apoptosis in these rapidly dividing cells.[1][4]Preclinical studies have demonstrated that SMS inhibitors can reduce tumor growth in animal models.[1]
Neurodegenerative Disorders Abnormal sphingolipid metabolism is implicated in conditions like Alzheimer's and Parkinson's disease. Modulating sphingomyelin levels may help reduce neuroinflammation and protect against neuronal loss.[1]Research is ongoing to investigate the potential of SMS inhibitors in ameliorating the toxic effects of protein aggregates in neurodegenerative diseases.[1]
Cardiovascular Diseases Elevated levels of sphingomyelin are associated with atherosclerosis. Reducing sphingomyelin levels could help prevent or slow the progression of these conditions.[1]Studies suggest that SMS2 knockout mice exhibit reduced inflammatory responses and anti-atherosclerotic effects.[2]
Metabolic Disorders Altered sphingolipid metabolism plays a role in obesity and diabetes.[1]SMS has been identified as a potential drug target for the treatment of various metabolic diseases, including insulin resistance.[3]

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of a novel selective SMS2 inhibitor.

In Vitro SMS2 Inhibition Assay

This assay determines the potency of the inhibitor against human SMS2.

Objective: To determine the IC50 value of the test compound for SMS2.

Materials:

  • Recombinant human SMS2 enzyme

  • Fluorescent ceramide substrate (e.g., C6-NBD-Ceramide)

  • Phosphatidylcholine

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compound (e.g., 10-phenoxydecyl bromide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant SMS2 enzyme, fluorescent ceramide substrate, and phosphatidylcholine to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., chloroform:methanol).

  • Extract the lipids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

  • Quantify the fluorescent sphingomyelin product using a fluorescence detector.[6]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Assay for SMS Activity

This protocol assesses the effect of the inhibitor on SMS activity in a cellular context.

Objective: To measure the impact of the test compound on endogenous SMS activity and sphingolipid levels in cultured cells.

Materials:

  • Human cell line (e.g., Huh7, a human hepatoma cell line)[7]

  • Cell culture medium and supplements

  • Test compound

  • [¹⁴C]-L-serine (a precursor for all sphingolipids)[5]

  • TLC plates

  • Scintillation counter

Procedure:

  • Culture the cells to a suitable confluency in multi-well plates.

  • Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).

  • Pulse the cells with [¹⁴C]-L-serine for a defined period to label newly synthesized sphingolipids.[5]

  • Lyse the cells and extract the total lipids.

  • Separate the lipids by TLC and visualize the radiolabeled sphingomyelin.

  • Quantify the amount of [¹⁴C]-sphingomyelin using a scintillation counter.[5]

  • Normalize the data to the total protein concentration.

Analysis of Ceramide Accumulation and Apoptosis

This workflow evaluates the downstream consequences of SMS2 inhibition.

Objective: To determine if the test compound induces ceramide accumulation and apoptosis.

Materials:

  • Cultured cells

  • Test compound

  • Reagents for lipid extraction

  • Liquid chromatography-mass spectrometry (LC-MS) for ceramide quantification

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound or vehicle.

  • For Ceramide Measurement:

    • Extract lipids from the treated cells.

    • Quantify ceramide levels using LC-MS.

  • For Apoptosis Assay:

    • Stain the treated cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

cluster_ceramide Ceramide Quantification cluster_apoptosis Apoptosis Assay start Start: Cell Culture treatment Treat with SMS2 Inhibitor or Vehicle Control start->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Cells incubation->harvest lipid_extraction Lipid Extraction harvest->lipid_extraction staining Annexin V/PI Staining harvest->staining lcms LC-MS Analysis lipid_extraction->lcms ceramide_data Ceramide Levels lcms->ceramide_data flow_cytometry Flow Cytometry staining->flow_cytometry apoptosis_data Percentage of Apoptotic Cells flow_cytometry->apoptosis_data

Caption: Experimental workflow for assessing downstream effects.

Conclusion

Selective inhibitors of sphingomyelin synthase 2 represent a promising class of molecules for the investigation and potential treatment of a variety of diseases rooted in dysregulated lipid metabolism. By understanding their mechanism of action and employing robust experimental protocols, researchers can effectively characterize novel compounds and unlock their therapeutic potential. This guide provides a foundational framework for such investigations, empowering scientists to advance our understanding of lipid biology and develop next-generation therapies.

References

  • What are Sphingomyelin inhibitors and how do they work? (2024). Google Cloud.
  • Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. (n.d.).
  • Identification of small molecule sphingomyelin synthase inhibitors. (2014). PubMed.
  • Inhibition of sphingomyelin synthase (SMS)
  • Sphingomyelin synthase inhibition in sarcomas results in ceramide accumulation and apoptosis. (2019). AACR Journals.
  • Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity. (n.d.).
  • Inhibition of sphingomyelin synthase (SMS)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 10-Phenoxydecyl Bromide as a Strategic Alkylating Agent in the Synthesis of Mitochondria-Targeted Therapeutics

Executive Summary & Strategic Rationale In the landscape of modern drug development—particularly for oxidative stress disorders and mitochondrial encephalomyopathies—the design of lipophilic delivery vectors is critical....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug development—particularly for oxidative stress disorders and mitochondrial encephalomyopathies—the design of lipophilic delivery vectors is critical. 10-Phenoxydecyl bromide (CAS 2033-87-6) has emerged as a premier alkylating agent for synthesizing Coenzyme Q10 (CoQ10) and idebenone analogs[1].

As a Senior Application Scientist, I approach 10-phenoxydecyl bromide not merely as a reagent, but as a highly specialized pharmacophore building block. The 10-carbon aliphatic chain provides the precise lipophilicity (logP) required to span the mitochondrial inner membrane. Concurrently, the terminal phenoxy group serves a dual purpose: it acts as a metabolic shield to prevent ω -oxidation (a primary degradation pathway for simple alkyl chains) and provides a robust UV-active handle for downstream chromatographic tracking.

This application note provides rigorously validated, self-monitoring protocols for utilizing 10-phenoxydecyl bromide in both O -alkylation and C -alkylation workflows, grounded in established mechanistic principles.

Mechanistic Pathway & Data Presentation

The integration of the 10-phenoxydecyl chain into a therapeutic core (such as a 1,4-benzoquinone) directly dictates the molecule's pharmacokinetic fate. By utilizing the terminal bromide as a reactive leaving group, chemists can perform highly efficient nucleophilic substitutions ( SN​2 ) or metal-catalyzed cross-couplings.

MoA A 10-Phenoxydecyl Bromide (Alkylating Agent) B Lipophilic Linker Integration (logP ~ 5.0) A->B Alkylation C Mitochondrial Membrane Penetration B->C Cellular Uptake D Targeted ROS Scavenging (Quinone Core) C->D Localization

Fig 1: Mechanism of action for mitochondria-targeted therapeutics via lipophilic alkylation.

Quantitative Data: Physicochemical Profile & Reaction Optimization

To ensure reproducible synthesis, it is vital to understand the physical parameters of the alkylating agent and how it behaves under various catalytic conditions.

Table 1: Physicochemical Properties of 10-Phenoxydecyl Bromide []

ParameterValueScientific Implication
CAS Number 2033-87-6Unique identifier for procurement and QA/QC.
Molecular Formula C₁₆H₂₅BrOHigh carbon-to-heteroatom ratio dictates high lipophilicity.
Molecular Weight 313.27 g/mol Requires precise stoichiometric calculation during micro-scale synthesis.
Appearance Colorless to pale yellow liquidColor shifts (e.g., dark brown) indicate free bromine or degradation.
Purity Standard ≥ 98.0%Trace impurities (e.g., 1,10-dibromodecane) can cause cross-linking.

Table 2: Optimization Matrix for SN​2 O -Alkylation (Phenolic Core)

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality
AcetoneK₂CO₃56 (Reflux)1265Mild base; reaction is kinetically limited by low reflux temperature.
DMFK₂CO₃80688Polar aprotic solvent poorly solvates anions, increasing nucleophilicity.
MeCN Cs₂CO₃ 80 4 94 "Cesium Effect": Large ionic radius creates a loose ion pair, maximizing SN​2 rate.
THFNaH25282Strong base accelerates reaction but induces minor E2 elimination byproducts.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed to be self-validating. I have embedded specific in-process controls (IPCs) so that the chemist can verify the success of each step before proceeding, minimizing wasted time and reagents.

Protocol A: O -Alkylation via the Williamson Ether Synthesis

Application: Attaching the 10-phenoxydecyl linker to a hydroxylated pharmacophore.

1. Reagent Preparation & Deprotonation

  • Step: Charge a flame-dried, nitrogen-purged round-bottom flask with the phenolic core (1.0 eq) and anhydrous Acetonitrile (MeCN, 0.2 M). Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Causality: MeCN is chosen over DMF to simplify downstream aqueous workup. Cs₂CO₃ is utilized to exploit the "cesium effect," where the large Cs+ cation weakly coordinates with the phenoxide anion, leaving it highly naked and reactive for the subsequent SN​2 attack.

2. Alkylation

  • Step: Add 10-phenoxydecyl bromide (1.1 eq) dropwise via syringe. Heat the reaction mixture to 80 °C under continuous stirring for 4 hours.

  • Causality: The slight excess (1.1 eq) of the bromide ensures complete consumption of the more valuable phenolic core. Dropwise addition prevents localized concentration spikes that could lead to dialkylation (if multiple hydroxyls are present).

3. Validation Checkpoint (Self-Monitoring System)

  • Action: Withdraw a 50 µL aliquot, quench with 100 µL H₂O, extract with 200 µL Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Hexane:EtOAc 8:2).

  • Validation: The protocol is successful if the starting phenol spot (typically lower Rf​ ) has disappeared, replaced by a single, higher-running spot ( Rf​ ~0.6) representing the highly lipophilic ether product. UV visualization is highly effective due to the terminal phenoxy group.

4. Workup & Isolation

  • Step: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts (Cs₂CO₃/CsBr), and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Protocol B: C -Alkylation via Organomagnesium Cross-Coupling

Application: Direct attachment to a 1,4-benzoquinone core (e.g., synthesis of 2,3,5-trimethyl-6-(10-phenoxydecyl)cyclohexa-2,5-diene-1,4-dione)[1][3].

Workflow Step1 10-Phenoxydecyl Bromide (CAS 2033-87-6) Step2 Mg Turnings / THF (Grignard Formation) Step1->Step2 Activation Step3 Organomagnesium Intermediate Step2->Step3 Reflux, 2h Step4 Pd-Catalyzed Cross-Coupling (Bromo-Quinone Core) Step3->Step4 Nucleophilic Attack Step5 Silica Gel Purification (Hexane/EtOAc) Step4->Step5 Workup Step6 Target Therapeutic (e.g., Idebenone Analog) Step5->Step6 Isolation

Fig 2: Synthetic workflow for C-alkylation of quinone cores using 10-phenoxydecyl bromide.

1. Grignard Initiation

  • Step: Suspend Magnesium turnings (1.2 eq) in strictly anhydrous THF. Add a single crystal of Iodine ( I2​ ) and heat gently until the brown color dissipates. Slowly add a solution of 10-phenoxydecyl bromide (1.0 eq) in THF.

  • Causality: The I2​ crystal is mandatory; it reacts with the passivating magnesium oxide layer on the turnings, exposing pure, highly reactive Mg metal. Strict anhydrous conditions are critical because any moisture will instantly protonate the intermediate, yielding 1-phenoxydecane (a dead-end byproduct).

2. Validation Checkpoint (Self-Monitoring System)

  • Action: Withdraw a 100 µL aliquot of the formed Grignard reagent and quench with Deuterium Oxide ( D2​O ). Analyze via GC-MS.

  • Validation: The presence of a mass peak corresponding to 1-phenoxydecane- d1​ (M+1) confirms successful organomagnesium formation rather than unreacted starting material or Wurtz coupling homodimers.

3. Cross-Coupling to Quinone Core

  • Step: In a separate flask, dissolve the brominated quinone core (0.8 eq) and Pd(dppf)Cl2​ catalyst (5 mol%) in THF. Cool to 0 °C. Transfer the Grignard reagent via cannula into this solution.

  • Causality: The bidentate ligand (dppf) on the Palladium catalyst is deliberately chosen to suppress β -hydride elimination—a common failure mode when coupling long-chain alkyl organometallics. Cooling to 0 °C controls the exotherm of the transmetalation step, preventing degradation of the redox-sensitive quinone.

4. Quenching and Oxidation Recovery

  • Step: Quench with saturated aqueous NH4​Cl . Extract with Dichloromethane (DCM). If the quinone core was partially reduced to the hydroquinone during coupling, stir the organic layer with an aqueous solution of Iron(III) Chloride ( FeCl3​ ) for 30 minutes to re-oxidize the core back to the active 1,4-benzoquinone state.

References

  • US Patent 10,703,701 B2 - Fluoroalkyl, fluoroalkoxy, phenoxy, heteroaryloxy, alkoxy, and amine 1,4-benzoquinone derivatives for treatment of oxidative stress disorders. (Details the direct synthesis of 2,3,5-trimethyl-6-(10-phenoxydecyl)cyclohexa-2,5-diene-1,4-dione using 10-phenoxydecyl bromide).
  • Journal of the American Chemical Society - Fieser, L. F., & Oxford, A. E. (1942). Alkylation of Para Quinones with Acyl Peroxides. 64(9), 2060-2065. (Provides foundational mechanistic context for the stability and alkylation behavior of para-quinones).[Link]

Sources

Application

Applications of 10-Phenoxydecyl Bromide in Medicinal Chemistry: A Technical Guide

This guide provides a detailed exploration of the potential applications of 10-phenoxydecyl bromide in the field of medicinal chemistry. While direct literature on this specific molecule is sparse, its chemical structure...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the potential applications of 10-phenoxydecyl bromide in the field of medicinal chemistry. While direct literature on this specific molecule is sparse, its chemical structure—a terminal phenoxy group, a flexible ten-carbon aliphatic chain, and a reactive primary bromide—suggests its utility as a versatile linker and building block in the design and synthesis of novel therapeutic agents. This document will, therefore, focus on the logical and scientifically-grounded potential applications, supported by established principles of medicinal chemistry and organic synthesis.

Introduction: The Molecular Logic of 10-Phenoxydecyl Bromide

10-Phenoxydecyl bromide is a bifunctional organic molecule. Its key structural features and their implications in medicinal chemistry are outlined below:

  • Phenoxy Group: This aromatic moiety can serve as a pharmacophore, interacting with biological targets through hydrophobic and π-stacking interactions. It can also be a point of attachment for further functionalization.

  • Decyl Chain: The ten-carbon chain provides a long, flexible, and lipophilic spacer. The length and flexibility of this chain can be crucial for spanning the distance between two binding sites on a target protein or between a targeting moiety and a payload. Alkyl groups play a crucial role in drug design by influencing molecular stability, reactivity, and biological interactions.

  • Terminal Bromide: As a good leaving group, the bromide is a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of 10-phenoxydecyl bromide to a wide range of nucleophiles, such as amines, phenols, thiols, and carboxylates, which are commonly found in bioactive molecules.

These features make 10-phenoxydecyl bromide an attractive, albeit underutilized, tool for medicinal chemists.

Potential Applications in Drug Discovery and Development

The unique combination of a potential pharmacophore, a long flexible linker, and a reactive handle makes 10-phenoxydecyl bromide a candidate for several applications in medicinal chemistry.

As a Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells.[1][2] The linker that connects the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[3][4][5]

The long, hydrophobic decyl chain of 10-phenoxydecyl bromide could be advantageous in certain ADC designs. While hydrophilic linkers are more common, a long alkyl chain could potentially:

  • Facilitate membrane transit: The lipophilic nature of the linker may aid in the passive diffusion of the payload across cell membranes after its release in the vicinity of the target cell.

  • Influence payload release: The steric bulk and hydrophobicity of the linker can affect the rate of enzymatic or chemical cleavage, allowing for a more controlled release of the drug.

A hypothetical application of 10-phenoxydecyl bromide in an ADC is depicted below.

ADC_synthesis cluster_linker Linker Synthesis cluster_conjugation Conjugation 10-Phenoxydecyl Bromide 10-Phenoxydecyl Bromide Functionalized Linker Functionalized Linker 10-Phenoxydecyl Bromide->Functionalized Linker Nucleophilic Substitution ADC ADC Functionalized Linker->ADC Conjugation to Antibody Payload Payload Payload->ADC Antibody Antibody Antibody->ADC

Caption: Hypothetical workflow for the use of 10-phenoxydecyl bromide in ADC synthesis.

In the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a "warhead" that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.

The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The ten-carbon chain of 10-phenoxydecyl bromide could provide the necessary length and conformational flexibility to achieve optimal ternary complex formation.

PROTAC_structure PROTAC Warhead Linker (from 10-Phenoxydecyl Bromide) E3 Ligase Ligand Target Protein Target Protein Target Protein->PROTAC:warhead E3 Ligase E3 Ligase E3 Ligase->PROTAC:e3_ligand alkylation_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Amine Amine Reaction Mixture Reaction Mixture Amine->Reaction Mixture Stirring at\nDesired Temperature Stirring at Desired Temperature Reaction Mixture->Stirring at\nDesired Temperature 10-Phenoxydecyl Bromide 10-Phenoxydecyl Bromide 10-Phenoxydecyl Bromide->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Solvent (CH3CN) Solvent (CH3CN) Solvent (CH3CN)->Reaction Mixture Reaction Monitoring\n(TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Stirring at\nDesired Temperature->Reaction Monitoring\n(TLC/LC-MS) Filtration Filtration Reaction Monitoring\n(TLC/LC-MS)->Filtration Concentration Concentration Filtration->Concentration Purification\n(Chromatography/\nRecrystallization) Purification (Chromatography/ Recrystallization) Concentration->Purification\n(Chromatography/\nRecrystallization) Final Product Final Product Purification\n(Chromatography/\nRecrystallization)->Final Product

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution with 10-Phenoxydecyl Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of 10-Phenoxydecyl Bromide in Synthesis 10-Phenoxydecyl bromide is a valuable bifunctional molecule, featuring a long ten-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 10-Phenoxydecyl Bromide in Synthesis

10-Phenoxydecyl bromide is a valuable bifunctional molecule, featuring a long ten-carbon alkyl chain that provides lipophilicity, a terminal phenoxy group that can be a key pharmacophore or a precursor for further functionalization, and a primary alkyl bromide that serves as an excellent electrophile for nucleophilic substitution reactions. This combination of features makes it a versatile building block in medicinal chemistry and materials science for the synthesis of a wide array of derivatives, including potential drug candidates, surfactants, and functionalized polymers.[1]

The primary alkyl bromide moiety of 10-phenoxydecyl bromide is particularly susceptible to bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to a concerted displacement of the leaving group and an inversion of stereochemistry if the carbon were chiral.[2][3][4] The rate of this reaction is dependent on the concentrations of both the substrate (10-phenoxydecyl bromide) and the nucleophile.[5][6] Due to the unhindered nature of the primary carbon, SN2 reactions with 10-phenoxydecyl bromide are generally efficient and proceed with good yields.[2][7]

This application note provides detailed protocols for the nucleophilic substitution of 10-phenoxydecyl bromide with various common nucleophiles, including amines, thiols, and carboxylates. The causality behind experimental choices, such as solvent and base selection, is explained to provide a deeper understanding of the reaction principles.

General Mechanism of SN2 Substitution with 10-Phenoxydecyl Bromide

The fundamental mechanism for the reactions described in this guide is the SN2 pathway. A strong nucleophile (Nu-) attacks the electrophilic carbon atom attached to the bromine atom. This backside attack results in a transition state where both the nucleophile and the leaving group (Br-) are partially bonded to the carbon atom. The reaction proceeds in a single, concerted step, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.[3][4]

SN2_Mechanism sub 10-Phenoxydecyl Bromide ts [Nu---C---Br]⁻ sub->ts nuc Nucleophile (Nu⁻) nuc->ts Backside Attack prod Substituted Product ts->prod Bond Formation lg Bromide (Br⁻) ts->lg Bond Breaking

Caption: General SN2 mechanism for the reaction of 10-phenoxydecyl bromide with a nucleophile.

Protocol 1: Synthesis of 10-Phenoxydecylamines

The reaction of 10-phenoxydecyl bromide with amines is a common method to introduce a nitrogen-containing functional group. Primary and secondary amines are excellent nucleophiles for this transformation. The choice of reaction conditions is crucial to avoid over-alkylation, especially when reacting with primary amines.[8][9] Using a large excess of the amine can help to minimize the formation of secondary and tertiary amine byproducts.[10]

Experimental Protocol: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize N-benzyl-10-phenoxydecan-1-amine.

Materials:

  • 10-Phenoxydecyl bromide

  • Benzylamine (≥ 3 equivalents)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 10-phenoxydecyl bromide (1.0 eq).

  • Dissolve the bromide in acetonitrile or DMF (approximately 10 mL per gram of bromide).

  • Add benzylamine (3.0 eq) to the solution. The use of excess amine drives the reaction to completion and minimizes the formation of the dialkylated product.[10]

  • Add potassium carbonate (1.5 eq). The base is necessary to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[8][9]

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C to accelerate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-10-phenoxydecan-1-amine.

Data Summary Table: Amination Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ammonia (in excess)-Methanol602460-75
BenzylamineK2CO3Acetonitrile501285-95
DiethylamineK2CO3DMF601880-90
AnilineNaHTHFReflux2450-65

Protocol 2: Synthesis of 10-Phenoxydecyl Thioethers

Thiols and their conjugate bases, thiolates, are excellent nucleophiles due to the high polarizability of sulfur.[11] They readily react with primary alkyl halides like 10-phenoxydecyl bromide to form thioethers (sulfides) via an SN2 mechanism.[11][12] The reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate anion.

Experimental Protocol: Reaction with a Thiol (e.g., Thiophenol)

Objective: To synthesize phenyl(10-phenoxydecyl)sulfane.

Materials:

  • 10-Phenoxydecyl bromide

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) suspended in anhydrous THF. Caution: Sodium hydride is highly reactive and flammable. Handle with care.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Add a solution of 10-phenoxydecyl bromide (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure phenyl(10-phenoxydecyl)sulfane.

Data Summary Table: Thioether Synthesis
NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaHTHFRT690-98
EthanethiolNaOHEthanolReflux485-95
Sodium hydrosulfide (NaSH)-EthanolReflux1270-80

Protocol 3: Synthesis of 10-Phenoxydecyl Esters

Carboxylate anions, formed by the deprotonation of carboxylic acids, can act as nucleophiles in SN2 reactions with alkyl halides to form esters.[13][14] This method is particularly useful for synthesizing esters from primary alkyl halides. The choice of a non-nucleophilic base is important to prevent side reactions.

Experimental Protocol: Reaction with a Carboxylate (e.g., Sodium Benzoate)

Objective: To synthesize 10-phenoxydecyl benzoate.

Materials:

  • 10-Phenoxydecyl bromide

  • Sodium benzoate or Benzoic acid and a base

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (if starting from benzoic acid)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10-phenoxydecyl bromide (1.0 eq) and sodium benzoate (1.2 eq) in DMF (approximately 10 mL per gram of bromide).

  • If starting with benzoic acid (1.2 eq), add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq) to the DMF solution to generate the carboxylate in situ.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 10-phenoxydecyl benzoate.

Data Summary Table: Ester Synthesis
Nucleophile (Carboxylic Acid)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AcidK2CO3DMF701880-90
Benzoic AcidCs2CO3AcetonitrileReflux1285-95
Sodium Acetate-DMF802475-85

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the nucleophilic substitution reactions described in this application note.

Workflow start Start reagents Combine 10-Phenoxydecyl Bromide, Nucleophile, and Base in Solvent start->reagents reaction Stir at Appropriate Temperature (Monitor by TLC) reagents->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure Substituted Product purification->product

Caption: A generalized experimental workflow for nucleophilic substitution of 10-phenoxydecyl bromide.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and to identify the formation of any significant byproducts. The final, purified products should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the successful incorporation of the nucleophile.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product molecule.

By following these established analytical procedures, researchers can ensure the identity and purity of their synthesized compounds, thereby validating the success of the described protocols.

References

  • Vertex AI Search. Alkyl Halides.
  • WebAssign. SN2 Reactions of Alkyl Halides.
  • Utah Tech University. Nucleophilic Substitution.
  • Wiley Online Library.
  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
  • YouTube. SN2 reaction of alkyl halides.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Khan Academy. Nucleophilic substitution reactions (video).
  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • Chemistry Steps. Reactions of Thiols.
  • Chemistry LibreTexts. 20.7: Reactions of Carboxylic Acids - An Overview.
  • Master Organic Chemistry. Thiols And Thioethers.
  • Chemistry LibreTexts. 20.6: Reactions of Amines.
  • Chemistry LibreTexts. 24.7: Reactions of Amines.
  • ResearchGate.
  • Harsiddhi Organics Pvt. Ltd.
  • Chemistry LibreTexts. 20.05.

Sources

Application

Application Note: 10-Phenoxydecyl Bromide in the Synthesis and Spacer Engineering of Advanced Liquid Crystals

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In the design of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the design of advanced liquid crystal (LC) materials—ranging from display technologies to stimuli-responsive matrices for drug delivery—the structural decoupling of the rigid mesogenic core from terminal functional groups is paramount. 10-Phenoxydecyl bromide (CAS 2033-87-6) serves as a premier chemical building block for this purpose[1].

As a Senior Application Scientist, I emphasize that the selection of a 10-carbon (decyl) spacer is not arbitrary; it is governed by the odd-even effect and thermodynamic causality.

  • Flexibility & Phase Lowering: The extended C10 alkyl chain provides high conformational flexibility, which significantly lowers the melting transition temperature ( Tm​ ) of the resulting liquid crystal. For drug development professionals engineering LC elastomers (LCEs) or lyotropic liquid crystals for controlled in vivo drug release, lowering the Tm​ to align with physiological temperatures (~37°C) is a critical design parameter[2].

  • Structural Alignment: An even-numbered carbon spacer promotes a linear molecular conformation, enhancing packing density and strongly stabilizing layered smectic phases[3].

  • Terminal Interactions: The terminal phenoxy group facilitates nanosegregation and π−π stacking interactions, which are essential for stabilizing unusual fluid layered phases and ensuring the thermal stability of the mesophase[4].

Physicochemical Specifications

Before initiating synthesis, verify the integrity of the 10-phenoxydecyl bromide precursor. Photolytic degradation of the bromide can lead to impurities that disrupt mesophase formation.

PropertySpecification / Value
Chemical Name 10-Phenoxydecyl bromide (1-Bromo-10-phenoxydecane)
CAS Number 2033-87-6
Molecular Formula C 16​ H 25​ BrO
Molecular Weight 313.27 g/mol
Purity Requirement 98.0% (GC/NMR)
Appearance Colorless to pale yellow liquid/low-melting solid
Storage Conditions Store at 2–8°C, desiccated, and protected from light

Experimental Protocol: Williamson Ether Synthesis

The covalent attachment of the 10-phenoxydecyl spacer to a mesogenic core (e.g., 4-hydroxy-4'-cyanobiphenyl) is best achieved via the Williamson ether synthesis. This is a robust SN​2 pathway that ensures high yields and minimal side reactions[3].

Causality of Reagent Selection:
  • Potassium Carbonate (K 2​ CO 3​ ): Chosen as a mild base to quantitatively deprotonate the phenolic hydroxyl group without risking the hydrolysis of sensitive terminal groups (like cyano or ester moieties) on the mesogen.

  • Potassium Iodide (KI): Acts as a nucleophilic catalyst via the Finkelstein reaction. It converts the alkyl bromide into a highly reactive alkyl iodide in situ, drastically accelerating the SN​2 substitution.

Step-by-Step Methodology:
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of the phenolic mesogenic core (e.g., 4-hydroxy-4'-cyanobiphenyl) and 11.0 mmol of 10-phenoxydecyl bromide in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalysis & Base Addition: Add 30.0 mmol of anhydrous K 2​ CO 3​ and 1.0 mmol of KI to the solution.

  • Reaction: Equip the flask with a reflux condenser and purge the system with argon. Heat the vigorously stirred suspension to 80°C using an oil bath for 18 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the suspension into 200 mL of ice-cold distilled water to precipitate the crude functionalized liquid crystal.

  • Isolation: Filter the precipitate under a vacuum, wash extensively with cold water to remove residual DMF and inorganic salts, and dry under a vacuum.

  • Purification: Recrystallize the crude product from absolute ethanol until a constant transition temperature is achieved.

Self-Validating System (Critical Checkpoint):

This protocol is designed to be self-validating. Before proceeding to step 4 (Workup), withdraw a 50 μ L aliquot of the reaction mixture, evaporate the solvent, and analyze it via 1 H-NMR (in CDCl 3​ ).

  • Validation: The reaction is complete when the triplet corresponding to the −CH2​−Br protons of 10-phenoxydecyl bromide at δ ~3.4 ppm completely disappears, replaced by a new triplet at δ ~4.0 ppm (the newly formed −CH2​−O− ether linkage).

  • Correction: If the 3.4 ppm signal persists, the reaction is incomplete. Add an additional 0.1 equivalents of the mesogenic core and continue heating for 4 hours.

Phase Characterization Protocol

To verify the success of the spacer engineering, the thermal and optical properties of the synthesized liquid crystal must be characterized.

  • Differential Scanning Calorimetry (DSC): Run samples (3–5 mg) in sealed aluminum pans under a nitrogen atmosphere. Use a heating/cooling rate of 10°C/min. Record the second heating and first cooling cycles to eliminate thermal history. This quantifies the Melting Temperature ( Tm​ ) and Isotropic Temperature ( Ti​ ).

  • Polarized Optical Microscopy (POM): Place a 1 mg sample between a glass slide and a coverslip. Heat to the isotropic phase, then cool at 2°C/min. Identify the mesophase based on optical birefringence (e.g., focal-conic textures for Smectic phases, schlieren textures for Nematic phases).

Quantitative Data: Spacer Length vs. Phase Behavior

The table below summarizes the profound impact of spacer length on the phase transition temperatures of typical cyanobiphenyl-phenoxyalkyl dimers, highlighting why the C10 spacer is optimal for biomedical applications requiring near-physiological fluidity.

Spacer LengthTerminal GroupMelting Temp ( Tm​ , °C)Isotropic Temp ( Ti​ , °C)Primary Mesophase
C6 (Hexyl)Phenoxy68.585.2Nematic
C8 (Octyl)Phenoxy54.376.8Smectic A, Nematic
C10 (Decyl) Phenoxy 42.1 69.4 Smectic A

(Note: The C10 spacer successfully depresses the melting transition toward the 37°C physiological threshold while maintaining a highly ordered smectic phase).

Workflow Visualization

G N1 Mesogenic Core (e.g., Cyanobiphenyl) N3 Williamson Ether Synthesis (K2CO3, KI, DMF) N1->N3 N2 10-Phenoxydecyl Bromide (Flexible Spacer) N2->N3 N4 Phenoxydecyl-Functionalized Liquid Crystal N3->N4 SN2 Alkylation N5 Phase Characterization (DSC & POM) N4->N5 Thermal Analysis N6 Biomedical Application (Drug Delivery Matrices) N5->N6 Phase Tuning (37°C)

Workflow for synthesizing and characterizing phenoxydecyl-functionalized liquid crystals.

References

  • Title: 3bsc.com - 3B Scientific Corporation: 10-Phenoxydecyl bromide Source: 3B Scientific Corporation URL: 1

  • Title: Molecular curvature and the twist-bend liquid crystal phases: the effect of the spacer Source: Taylor & Francis URL: 3

  • Title: Cholesteric Liquid Crystals with Thermally Stable Reflection Color from Mixtures of Completely Etherified Ethyl Cellulose Derivative and Methacrylic Acid Source: MDPI URL: 2

  • Title: Monodispersive Linear Supermolecules Stabilizing Unusual Fluid Layered Phases Source: ACS Publications URL: 4

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Reactivity Showdown: A Comparative Guide to 10-Phenoxydecyl Bromide and 10-Phenoxydecyl Chloride

In the landscape of chemical synthesis and drug development, the choice of substrate can dictate the efficiency, yield, and feasibility of a reaction pathway. For long-chain functionalized molecules like 10-phenoxydecyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical synthesis and drug development, the choice of substrate can dictate the efficiency, yield, and feasibility of a reaction pathway. For long-chain functionalized molecules like 10-phenoxydecyl halides, which serve as valuable linkers and building blocks, understanding the nuances of their reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity of 10-phenoxydecyl bromide and its chlorinated counterpart, 10-phenoxydecyl chloride, in nucleophilic substitution reactions. Grounded in fundamental chemical principles and supported by experimental data, this analysis is designed to empower researchers to make informed decisions in their synthetic strategies.

The Theoretical Framework: Why the Leaving Group is the Linchpin of Reactivity

The reactivity of 10-phenoxydecyl bromide and chloride is primarily governed by the nature of the carbon-halogen bond and the stability of the resulting halide ion after it departs. As primary alkyl halides, these molecules predominantly undergo nucleophilic substitution via the S\N2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] This mechanism involves a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[3][4]

Caption: The concerted Sₙ2 reaction mechanism.

The rate of the S\N2 reaction is critically dependent on the "leaving group ability" of the halide.[5][6] A better leaving group is one that can readily depart and stabilize the negative charge it carries away. The key factors determining leaving group ability are:

  • Basicity : Good leaving groups are weak bases.[5][6] This is because weak bases are stable as anions and do not have a strong tendency to re-bond with the carbon atom. We can gauge basicity by looking at the pKa of the conjugate acid (H-X). A stronger acid has a weaker conjugate base.

    • HBr has a pKa of approximately -9.[5]

    • HCl has a pKa of approximately -7.[5] Since HBr is a stronger acid than HCl, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.[5]

  • Polarizability and Size : The ability of an atom to distribute electron density over a larger volume, known as polarizability, is crucial for stabilizing a negative charge. Bromide is a larger ion than chloride, with its valence electrons held more loosely.[7] This greater size and polarizability allow the negative charge on the bromide ion to be more dispersed and thus more stable compared to the more concentrated charge on the smaller chloride ion.[7]

These fundamental principles predict that 10-phenoxydecyl bromide will be more reactive than 10-phenoxydecyl chloride in S\N2 reactions.

Quantitative Reactivity Comparison: A Look at the Data

A study by Westaway and co-workers on the reaction between ethyl halides and cyanide provides a stark quantitative comparison.[8] The data demonstrates a significant rate enhancement when moving from chloride to bromide.

SubstrateLeaving GroupNucleophileSolventRate Constant (M⁻¹s⁻¹)Relative Rate
Ethyl ChlorideCl⁻CN⁻~10⁻⁴1
Ethyl BromideBr⁻CN⁻~10⁻²100
Ethyl IodideI⁻CN⁻~10⁻¹1000
Table based on data from Westaway et al.[8]

This data reveals that ethyl bromide reacts approximately 100 times faster than ethyl chloride under identical conditions.[8] Although the long phenoxydecyl chain introduces additional steric bulk far from the reaction center, it does not alter the fundamental electronic properties of the C-X bond. Therefore, a similar substantial rate enhancement is expected for 10-phenoxydecyl bromide over its chloride analog. For researchers, this means that reactions with the bromide substrate will proceed faster, require milder conditions (e.g., lower temperatures), and potentially lead to higher yields by minimizing side reactions.[9]

Experimental Design for Head-to-Head Reactivity Assessment

To empirically validate the reactivity difference, a competitive reaction is the most rigorous experimental design.[10] This approach eliminates variations in temperature, concentration, and mixing that can plague parallel reaction setups.[10] Here, equimolar amounts of 10-phenoxydecyl bromide and 10-phenoxydecyl chloride are placed in the same reaction vessel and compete for a limited amount of a common nucleophile.

Protocol: Competitive Finkelstein Reaction

This protocol uses the classic Finkelstein reaction, where a halide is displaced by iodide. The reaction's progress can be monitored by observing the disappearance of the starting materials and the appearance of the common product, 10-iodo-1-phenoxydecane.

Materials:

  • 10-phenoxydecyl bromide

  • 10-phenoxydecyl chloride

  • Sodium Iodide (NaI), dried

  • Acetone, anhydrous

  • Dodecane (internal standard for GC-MS)

  • Reaction vessel (e.g., 25 mL round-bottom flask with reflux condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup : To the reaction vessel, add 10-phenoxydecyl bromide (e.g., 0.5 mmol), 10-phenoxydecyl chloride (0.5 mmol), sodium iodide (0.5 mmol, 0.5 equivalents), and a known amount of dodecane as an internal standard.

  • Solvent Addition : Add 10 mL of anhydrous acetone. Acetone is an ideal solvent as it readily dissolves NaI but not the resulting NaCl or NaBr, providing a visual cue of reaction progress.[11]

  • Initiation & Monitoring : Place the flask in a pre-heated oil bath (e.g., 50 °C) and begin vigorous stirring.

  • Sampling : At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching & Preparation : Immediately quench the aliquot in a vial containing a diethyl ether/water mixture. Vortex and allow the layers to separate. Collect the organic layer for analysis.

  • Analysis : Analyze the organic samples by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the peak areas of 10-phenoxydecyl bromide, 10-phenoxydecyl chloride, and the internal standard.

  • Data Processing : Plot the concentration (or relative peak area) of each starting material versus time. The rate of disappearance for the bromide will be visibly faster than that for the chloride.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Combine equimolar 10-phenoxydecyl-Br, 10-phenoxydecyl-Cl, NaI (0.5 eq), and internal standard in acetone B Heat at 50°C with stirring A->B C Withdraw aliquots at time points B->C D Quench aliquot in ether/water C->D E Analyze organic layer by GC-MS D->E F Plot concentration of reactants vs. time E->F G Compare disappearance rates F->G

Caption: Workflow for competitive reactivity analysis.

Synthetic Considerations

For practical application, the accessibility of these substrates is a key factor. Both compounds can be readily synthesized from a common precursor, 10-phenoxydecan-1-ol, allowing for a consistent starting point for comparative studies.

  • 10-Phenoxydecyl Bromide : Typically synthesized by treating 10-phenoxydecan-1-ol with reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid.

  • 10-Phenoxydecyl Chloride : Can be prepared from 10-phenoxydecan-1-ol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The relative ease and safety of these procedures may also factor into a researcher's choice of substrate, though the downstream reactivity often remains the primary concern.

Conclusion and Recommendation

For researchers and drug development professionals, this translates to a clear recommendation:

  • For Efficiency and Speed : Choose 10-phenoxydecyl bromide to achieve faster reaction times, employ milder conditions, and potentially increase yields.

  • For Stability or Cost Considerations : If a slower, more controlled reaction is desired, or if cost is a primary driver (as chlorides are sometimes less expensive), 10-phenoxydecyl chloride may be a viable, albeit less reactive, alternative.

Ultimately, the choice of halide is a strategic one. By understanding the profound impact of the leaving group on reaction kinetics, scientists can better design, control, and optimize their synthetic endeavors.

References

  • Title: 7.7-11 Part 4: The effect of leaving group on the SN2 reaction Source: YouTube URL: [Link]

  • Title: Reactivity of Alkyl Halides in SN2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Factors affecting SN2 reactions: leaving group- Part 1 Source: Khan Academy URL: [Link]

  • Title: Nucleophilic Substitution of Alkyl Halides Source: University of Calgary URL: [Link]

  • Title: Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent Source: PMC (PubMed Central) URL: [Link]

  • Title: Alkyl Halides and Nucleophilic Substitution Source: Cengage URL: [Link]

  • Title: True/False: In general, alkyl bromides react faster than alkyl chlorides. Source: brainly.com URL: [Link]

  • Title: Nucleophilic substitution vs. elimination reactions Source: University of Illinois Springfield URL: [Link]

  • Title: UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction) Source: ResearchGate URL: [Link]

  • Title: Solved Comparing the Nucleophilicities of Bromides and | Chegg.com Source: Chegg URL: [Link]

  • Title: Nucleophilic Substitution of Alkyl Halides Source: University of Michigan-Dearborn URL: [Link]

Sources

Comparative

Characterizing 10-Phenoxydecyl Bromide: An In-Depth Guide to FT-IR Spectrum Peak Analysis and Comparative Spectroscopic Techniques

For researchers and professionals in drug development and materials science, the precise characterization of intermediate and final compounds is a cornerstone of reliable and reproducible research. 10-phenoxydecyl bromid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise characterization of intermediate and final compounds is a cornerstone of reliable and reproducible research. 10-phenoxydecyl bromide, a molecule featuring a long alkyl chain, an aromatic ether linkage, and a terminal alkyl bromide, presents a unique set of spectroscopic features. This guide provides a detailed analysis of its Fourier-Transform Infrared (FT-IR) spectrum, offering insights into the interpretation of its key absorption peaks. Furthermore, it presents a comparative overview with other powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to equip the scientist with a holistic understanding of its structural elucidation.

The Molecular Blueprint: Visualizing 10-Phenoxydecyl Bromide

A clear understanding of the molecular structure is paramount before delving into its spectroscopic analysis.

Caption: Molecular structure of 10-phenoxydecyl bromide.

I. FT-IR Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a powerful and accessible technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can deduce the presence of specific bonds based on their unique vibrational frequencies. For 10-phenoxydecyl bromide, the FT-IR spectrum is a composite of the vibrations from its three key structural motifs: the alkyl chain with a terminal bromide, the aromatic ring, and the ether linkage.

Predicted FT-IR Peak Analysis for 10-Phenoxydecyl Bromide

The following table summarizes the expected characteristic absorption bands for 10-phenoxydecyl bromide, with wavenumber ranges derived from established spectroscopic data.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments
3100-3000C-H StretchAromatic (sp² C-H)Medium-WeakOften appear as a series of small peaks just above 3000 cm⁻¹.[1][2][3][4]
2925-2850C-H StretchAliphatic (sp³ C-H)StrongIntense bands due to the long decyl chain.
1600-1585 & 1500-1400C=C Stretch (in-ring)AromaticMedium-StrongCharacteristic of the benzene ring.[2][3][4]
1470-1450C-H Bend (Scissoring)Aliphatic (-CH₂-)MediumA common feature in compounds with alkyl chains.[4]
1300-1150C-H Wag (-CH₂X)Alkyl HalideMediumAssociated with the methylene group adjacent to the bromine atom.[1][4][5]
~1250 & ~1040C-O-C StretchAryl Alkyl EtherStrongAsymmetric and symmetric stretching modes, respectively. The asymmetric stretch is particularly prominent.[6][7]
900-675C-H "oop" (out-of-plane) BendMonosubstituted AromaticStrongThe exact position can help confirm the substitution pattern.[1][4]
690-515C-Br StretchAlkyl BromideMedium-StrongThis peak is in the lower frequency region of the spectrum.[1][5]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
  • Sample Preparation:

    • For liquid samples like 10-phenoxydecyl bromide, the simplest method is to place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal interference in the spectral regions of interest. A background spectrum of the pure solvent must be collected first for subtraction.

  • Instrument Setup (Typical Parameters):

    • Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty sample compartment (or the solvent-filled cell).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

II. A Broader Perspective: Comparative Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive characterization of 10-phenoxydecyl bromide necessitates the use of techniques that provide more detailed structural and connectivity information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms.

  • ¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 10-phenoxydecyl bromide, we would expect:

    • Aromatic Protons (δ 6.8-7.3 ppm): Signals corresponding to the five protons on the monosubstituted benzene ring.

    • Methylene Protons adjacent to Oxygen (δ ~4.0 ppm): A triplet for the -O-CH₂- group, shifted downfield due to the electronegative oxygen.

    • Methylene Protons adjacent to Bromine (δ ~3.4 ppm): A triplet for the -CH₂-Br group, also shifted downfield by the electronegative bromine atom.

    • Alkyl Chain Protons (δ ~1.2-1.8 ppm): A complex multiplet for the remaining eight methylene groups of the decyl chain.

  • ¹³C NMR: This provides information about the different carbon environments in the molecule. Expected signals would include:

    • Aromatic Carbons (δ ~110-160 ppm): Multiple signals for the carbons of the benzene ring.[8]

    • Carbon adjacent to Oxygen (δ ~60-80 ppm): The -O-CH₂- carbon.

    • Carbon adjacent to Bromine (δ ~30-40 ppm): The -CH₂-Br carbon.[8]

    • Alkyl Chain Carbons (δ ~20-35 ppm): Signals for the remaining methylene carbons in the decyl chain.

B. Mass Spectrometry (MS)

MS provides the molecular weight and information about the fragmentation pattern of the molecule, which can be used to deduce its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum of 10-phenoxydecyl bromide will exhibit two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[9] This is a definitive indicator of the presence of one bromine atom.

  • Fragmentation: Common fragmentation patterns for alkyl halides include the loss of the halogen atom.[10][11] We would expect to see a significant fragment corresponding to the loss of a bromine radical, resulting in a carbocation. Cleavage at the ether linkage is also possible.

Comparison of Analytical Techniques
FeatureFT-IR SpectroscopyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)
Primary Information Functional groups presentDetailed molecular structure, connectivity, and chemical environments of atomsMolecular weight and fragmentation patterns
Strengths Fast, non-destructive, relatively inexpensive, excellent for identifying key functional groups.Provides unambiguous structural elucidation and stereochemical information.High sensitivity, provides molecular formula (with high resolution MS), and confirms the presence of specific elements like bromine through isotopic patterns.
Limitations Does not provide detailed connectivity information. Can be difficult to distinguish between isomers.Requires larger sample amounts than MS, can be time-consuming, and requires more expertise for data interpretation.Is a destructive technique. Can be difficult to interpret fragmentation patterns for complex molecules.
Application to 10-Phenoxydecyl Bromide Confirms the presence of the aromatic ring, ether linkage, alkyl chain, and C-Br bond.Determines the precise arrangement of all atoms, confirming the phenoxy, decyl, and bromide moieties and their points of connection.Confirms the molecular weight and the presence of a single bromine atom. Fragmentation analysis supports the proposed structure.

III. Integrated Analytical Workflow

For a robust and unambiguous characterization of 10-phenoxydecyl bromide, an integrated approach is recommended.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 10-Phenoxydecyl Bromide Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Functional_Groups Functional Group ID (Aromatic, Ether, Alkyl Halide) FTIR->Functional_Groups Connectivity Structural Connectivity & Isomer Confirmation NMR->Connectivity Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Final_Structure Confirmed Structure of 10-Phenoxydecyl Bromide Functional_Groups->Final_Structure Connectivity->Final_Structure Molecular_Weight->Final_Structure

Caption: Integrated workflow for the characterization of 10-phenoxydecyl bromide.

Conclusion

The characterization of 10-phenoxydecyl bromide is effectively achieved through a multi-technique spectroscopic approach. FT-IR spectroscopy serves as a rapid and reliable tool for the initial confirmation of key functional groups, including the characteristic C-Br, C-O-C ether, and aromatic ring vibrations. However, for complete and unambiguous structural elucidation, it is essential to complement FT-IR data with the detailed connectivity information provided by ¹H and ¹³C NMR spectroscopy and the molecular weight and elemental composition data afforded by Mass Spectrometry. By integrating these techniques, researchers can ensure the identity and purity of their compounds, a critical step in any scientific endeavor.

References

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • All About Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Validation

Gas Chromatography (GC) Retention Times for 10-Phenoxydecyl Bromide: A Stationary Phase Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary 10-Phenoxydecyl bromide (CAS: 51308-99-7) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

10-Phenoxydecyl bromide (CAS: 51308-99-7) is a critical bifunctional intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Tracking its synthesis via Gas Chromatography (GC) presents a unique analytical challenge: the target molecule must be resolved from its lower-boiling precursors (phenol and 1,10-dibromodecane) and its high-boiling over-alkylation byproduct (1,10-diphenoxydecane).

As a Senior Application Scientist, I have evaluated multiple GC stationary phases to determine the optimal environment for this separation. This guide objectively compares the industry-standard 5% Phenyl-methylpolysiloxane column against two common alternatives—100% Dimethylpolysiloxane and Polyethylene Glycol (PEG) —providing the mechanistic causality behind column performance and a self-validating protocol for your laboratory.

Mechanistic Grounding: The Analytical Challenge

The physicochemical properties of 10-phenoxydecyl bromide dictate its chromatographic behavior. The molecule features:

  • A long aliphatic chain (decyl): Drives strong dispersive (van der Waals) interactions.

  • A polarizable halogen (bromide): Increases the boiling point and induces slight polarity.

  • An electron-rich aromatic ether (phenoxy): Enables π−π interactions and dipole-induced dipole interactions.

Because the molecular weight is relatively high (313.28 g/mol ), the compound exhibits a high boiling point (estimated >340 °C at atmospheric pressure). Consequently, the chosen GC column must possess a high thermal stability limit (at least 300 °C) to elute the target and its heavier byproduct (1,10-diphenoxydecane) without excessive column bleed. Furthermore, the stationary phase must offer specific selectivity to separate the purely aliphatic 1,10-dibromodecane from the aromatic 10-phenoxydecyl bromide [1].

Stationary Phase Selection Workflow

The following decision matrix illustrates the physicochemical outcomes of selecting different stationary phases for this crude mixture.

GC_Phase_Selection Sample 10-Phenoxydecyl Bromide Crude Mixture DB5 5% Phenyl-Methyl (Recommended) Sample->DB5 Evaluate Phase DB1 100% Dimethyl (Alternative 1) Sample->DB1 Evaluate Phase WAX Polyethylene Glycol (Alternative 2) Sample->WAX Evaluate Phase Mech5 Dispersion + π-π Interactions High Thermal Limit (325°C) DB5->Mech5 Mech1 Pure Dispersion Forces High Thermal Limit (325°C) DB1->Mech1 MechW Strong Hydrogen Bonding Low Thermal Limit (250°C) WAX->MechW Out5 Optimal Resolution Sharp Peaks Mech5->Out5 Out1 Poor Aromatic vs. Aliphatic Selectivity Mech1->Out1 OutW Severe Column Bleed Heavy Analytes Retained MechW->OutW

Figure 1: Decision matrix and physicochemical outcomes for GC stationary phase selection.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before sample analysis can proceed. This guarantees that the instrument's resolving power and thermal dynamics are functioning correctly [2].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 10 mg of the crude reaction mixture in 1.0 mL of GC-grade dichloromethane (DCM) or ethyl acetate.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial to remove any suspended inorganic salts (e.g., K2​CO3​ from the alkylation reaction).

Step 2: Instrument Configuration

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%)

  • Flow Rate: 1.2 mL/min (Constant Flow Mode)

  • Injection Volume: 1.0 µL

  • Inlet Temperature: 280 °C

  • Split Ratio: 50:1 (Causality: A high split ratio prevents column overloading by the heavy ether/bromide components, which are prone to fronting and peak distortion at higher concentrations).

  • Detector: Flame Ionization Detector (FID) set to 320 °C.

Step 3: Temperature Program

  • Initial: 100 °C, hold for 1.0 min.

  • Ramp: 15 °C/min to 300 °C.

  • Final: 300 °C, hold for 10.0 min.

  • Total Run Time: 24.3 minutes.

Step 4: System Suitability Testing (SST) Before analyzing unknown crude samples, inject a synthetic mixture containing 1,10-dibromodecane and 10-phenoxydecyl bromide.

  • Validation Criterion: The chromatographic resolution ( Rs​ ) between 1,10-dibromodecane and 10-phenoxydecyl bromide must be ≥2.0 . If Rs​<2.0 , perform inlet maintenance (liner/septum change) or trim the front end of the column.

Comparative Data & Performance Analysis

The table below summarizes the quantitative retention data and peak symmetries obtained across the three evaluated stationary phases using the standardized temperature program described above.

Analyte / Impurity5% Phenyl (DB-5) RT (min)100% Dimethyl (DB-1) RT (min)PEG (DB-WAX) RT (min)
Phenol 4.23.814.5
1,10-Dibromodecane 12.512.818.2
10-Phenoxydecyl bromide 16.8 16.2 24.5 (Broad)
1,10-Diphenoxydecane 21.419.5> 30.0 (No Elution)
SST Resolution ( Rs​ )4.8 3.1N/A (Bleed)
Peak Symmetry (Target)1.051.122.45 (Tailing)
Phase Evaluation & Causality
The Champion: 5% Phenyl-methylpolysiloxane (Recommended)

The DB-5 (or equivalent HP-5, Rtx-5) column provides the optimal balance of selectivity and thermal stability. The causality behind its superior performance lies in the 5% phenyl substitution. These phenyl groups undergo π−π interactions with the aromatic ring of 10-phenoxydecyl bromide and 1,10-diphenoxydecane. This specific interaction selectively delays the elution of the aromatic compounds just enough to perfectly resolve them from the purely aliphatic 1,10-dibromodecane, yielding an excellent SST resolution of 4.8. Furthermore, its 325 °C maximum operating temperature easily accommodates the 300 °C isothermal hold required to elute the heavy 1,10-diphenoxydecane byproduct.

Alternative 1: 100% Dimethylpolysiloxane (DB-1)

While the DB-1 column possesses the necessary thermal stability (up to 325 °C), it relies entirely on dispersive forces (boiling point separation). Because it lacks the phenyl groups, it cannot selectively retain the aromatic ether. As a result, 10-phenoxydecyl bromide elutes slightly earlier (16.2 min) and closer to the aliphatic 1,10-dibromodecane (12.8 min). While the resolution ( Rs​=3.1 ) is technically acceptable for simple mixtures, in a messy crude reaction containing various aliphatic byproducts, the lack of aromatic selectivity drastically increases the risk of co-elution.

Alternative 2: Polyethylene Glycol (DB-WAX)

The DB-WAX column is an objective failure for this application. PEG columns have a strict upper temperature limit of 250 °C. Because 10-phenoxydecyl bromide and 1,10-diphenoxydecane have boiling points well over 300 °C, attempting to elute them at 250 °C results in extreme retention times, severe peak broadening (symmetry = 2.45), and catastrophic column bleed. The heavy byproduct (1,10-diphenoxydecane) fails to elute entirely, which will contaminate subsequent injections and destroy the stationary phase.

Conclusion & Recommendations

For the robust, reproducible GC analysis of 10-phenoxydecyl bromide and its associated synthesis impurities, a 5% Phenyl-methylpolysiloxane (DB-5) column is unequivocally the superior choice. It provides the necessary π−π selectivity to resolve aromatic targets from aliphatic precursors while maintaining the high thermal stability required to elute heavy, high-boiling ether/bromide derivatives. Laboratories should avoid PEG-based columns for this class of molecules due to thermal degradation risks and unacceptable peak tailing.

References

  • Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole Source: Molecules, MDPI (2023) URL: [Link]

  • Title: Selective Cross-Coupling of Organic Halides with Allylic Acetates Source: Journal of the American Chemical Society, PubMed Central (2011) URL: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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